molecular formula C6H6N2O B7769809 Nicotinamide CAS No. 11032-50-1

Nicotinamide

Cat. No.: B7769809
CAS No.: 11032-50-1
M. Wt: 122.12 g/mol
InChI Key: DFPAKSUCGFBDDF-UHFFFAOYSA-N
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Description

Nicotinamide (C₆H₆N₂O), also known as niacinamide or vitamin B3, is a water-soluble, white crystalline compound and the amide form of niacin (nicotinic acid). It serves as a precursor to this compound adenine dinucleotide (NAD⁺), a critical coenzyme in cellular redox reactions and energy metabolism . Its roles span dermatology (e.g., skin cancer prevention, anti-aging), neuroprotection, and treatment of metabolic disorders .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-3-carboxamide
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InChI

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)
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InChI Key

DFPAKSUCGFBDDF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CN=C1)C(=O)N
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Molecular Formula

C6H6N2O
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DSSTOX Substance ID

DTXSID2020929
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Molecular Weight

122.12 g/mol
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Physical Description

Nicotinamide is a white powder. (NTP, 1992), Dry Powder; Other Solid, Colorless needles or white crystalline powder. Bitter taste., Solid, WHITE CRYSTALLINE POWDER.
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Boiling Point

302 to 320 °F at 760 mmHg (NTP, 1992), BP: 157 °C at 5X10-4 atm, BP: 150-160 at 0.67 Pa. Sublimation range 80-100 °C
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Flash Point

182 °C
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Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 5X10+5 mg/L at 25 °C, Very soluble in water; 1 g is soluble in 1 mL water, 1 g dissolves in about 1 mL water, in 10 mL glycerol, in about 1.5 mL alcohol, Soluble in butanol, chloroform, For more Solubility (Complete) data for Nicotinamide (6 total), please visit the HSDB record page., 500 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 100 (very good)
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Density

1.4 (NTP, 1992) - Denser than water; will sink, 1.400 g/cu cm at 25 °C, Specific heat = solid, 55 °C: 1.30 kJ/kg; heat of solution in water: -148 kJ/kg; heat of fusion: 381 kJ/kg; density of melt, at 150 °C: 1.19 g/cu cm, 1.4 g/cm³
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Vapor Density

Relative vapor density (air = 1): 4.2
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Vapor Pressure

Vapor pressure, kPa at 35 °C: 3.1
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Color/Form

White, powder, needles from benzene, Colorless crystalline solid, White, crystalline powder, Colorless needles

CAS No.

98-92-0
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Melting Point

264 to 268 °F (NTP, 1992), 128.8 °C, 130 °C, 127-131 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinamide can be synthesized through the oxidation of 3-methylpyridine followed by the hydrolysis of the resulting 3-cyanopyridine. This process involves the use of ammonia and inorganic acids .

Industrial Production Methods: Commercially, this compound is produced from either nicotinic acid or nicotinonitrile. The process typically involves the amidation of nicotinic acid or the hydrolysis of nicotinonitrile .

Chemical Reactions Analysis

Types of Reactions: Nicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to nicotinic acid using oxidizing agents such as potassium permanganate.

    Reduction: It can be reduced to 1,4-dihydrothis compound using reducing agents like sodium borohydride.

    Substitution: this compound can undergo substitution reactions where the amide group is replaced by other functional groups under specific conditions.

Major Products: The major products formed from these reactions include nicotinic acid, 1,4-dihydrothis compound, and various substituted derivatives .

Scientific Research Applications

Dermatological Applications

Skin Cancer Prevention
Nicotinamide has garnered attention for its chemopreventive properties against non-melanoma skin cancers (NMSCs). A notable study involving organ transplant recipients demonstrated that oral this compound (500 mg/day) significantly reduced the incidence of actinic keratosis (AKs) and new NMSCs. In this study, 88% of patients showed a reduction in AK size after six months, with some experiencing complete regression .

Mechanism of Action
this compound functions by replenishing cellular energy through its role as a precursor to this compound adenine dinucleotide (NAD+). It protects against UV-induced immunosuppression and inflammation, which are critical factors in skin cancer development .

Table: Summary of Dermatological Studies on this compound

StudyPopulationDosageOutcome
Transplant recipients500 mg/day88% reduction in AK size
General population500 mg twice dailySignificant reduction in NMSC cases

Anti-Aging and Longevity Research

This compound mononucleotide (NMN), a derivative of this compound, is being investigated for its potential to enhance NAD+ levels, which decline with age. Research indicates that NMN supplementation can improve healthspan and mitigate age-related disorders in animal models .

Clinical Trials
A recent randomized controlled trial assessed the safety and efficacy of NMN in middle-aged adults. Results showed significant increases in blood NAD+ levels and improvements in physical performance metrics among participants taking NMN compared to placebo .

Table: Clinical Findings on NMN Supplementation

StudyPopulationDosageKey Findings
Middle-aged adults300-900 mg/dayIncreased NAD+ levels; improved walking distance

Cancer Prevention

Beyond skin cancer, this compound's role as a chemopreventive agent has been explored in various cancers. Its ability to modulate cellular pathways involved in DNA repair and apoptosis makes it a candidate for reducing cancer risk.

Case Study: Actinic Keratosis
In a clinical study involving transplant recipients with multiple AKs, patients taking this compound experienced fewer new lesions compared to controls, highlighting its preventive capabilities .

Agricultural Applications

Recent studies have demonstrated that this compound can enhance plant immunity against fungal diseases. For instance, pre-treating wheat plants with this compound improved their resistance to Fusarium head blight by activating defense-related compounds .

Table: Agricultural Studies on this compound

StudyCrop TypeApplication MethodOutcome
WheatPre-treatmentEnhanced resistance to fungal disease

Mechanism of Action

Nicotinamide exerts its effects by acting as a precursor to this compound adenine dinucleotide and this compound adenine dinucleotide phosphate. These coenzymes are involved in redox reactions, DNA repair, and calcium mobilization. This compound influences various cellular processes, including energy production, DNA repair, and cellular stress responses .

Comparison with Similar Compounds

Nicotinamide vs. Nicotinic Acid (Niacin)

Property This compound Nicotinic Acid (Niacin)
Chemical Structure Pyridine-3-carboxamide Pyridine-3-carboxylic acid
Molecular Formula C₆H₆N₂O C₆H₅NO₂
Flushing Side Effect Absent Common at doses >30 mg/day
Primary Use NAD⁺ precursor, dermatology, neuroprotection Lipid-lowering agent, pellagra treatment
Key Clinical Findings Reduces nonmelanoma skin cancer risk by 23% in high-risk patients Lowers LDL cholesterol but linked to hepatotoxicity at high doses

Mechanistic Differences : this compound enhances DNA repair and inhibits PARP-1 overactivation, while niacin modulates lipid metabolism via GPR109A receptor activation .

This compound vs. This compound Riboside (NR) and β-Nicotinamide Mononucleotide (NMN)

Property This compound This compound Riboside (NR) NMN
Structure Base compound Riboside derivative Phosphorylated NR
NAD⁺ Biosynthesis Pathway Preiss-Handler pathway Salvage pathway Salvage pathway
Bioavailability High oral absorption Enhanced cellular uptake via nucleoside transporters Requires conversion to NR for uptake
Therapeutic Potential Dermatology, neuroprotection Anti-aging, metabolic syndrome Promotes longevity in preclinical models

Research Highlights :

  • NR and NMN are marketed as anti-aging supplements, but clinical efficacy in humans remains under investigation .
  • NMN showed a 101% recovery rate in commercial supplements, outperforming NADH (82.2–99.6%) .

This compound Derivatives and Metal Complexes

Key Findings :

  • Derivatives like compounds 7a , 8 , 9a , and 9b showed promise for further optimization as fungicides .
  • Metal-nicotinamide complexes interact via the pyridine ring’s N1 atom, altering redox activity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Function Clinical Application
This compound C₆H₆N₂O NAD⁺ synthesis, PARP inhibition Skin cancer prevention
Nicotinic Acid C₆H₅NO₂ Lipid modulation Pellagra treatment
This compound Riboside C₁₁H₁₅N₂O₅⁺ NAD⁺ salvage pathway Anti-aging

Table 2: Antifungal Activity of this compound Derivatives

Compound G. zeae Inhibition (%) F. oxysporum Inhibition (%)
7a 68 72
Hymexazol 65 70

Biological Activity

Nicotinamide, also known as niacinamide, is an amide form of vitamin B3 that plays a crucial role in various biological processes. Its significance extends across multiple fields, including dermatology, oncology, and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

This compound functions primarily through its role as a precursor to this compound adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism. The following mechanisms illustrate its biological activity:

  • NAD+ Synthesis : this compound is converted into NAD+ through several enzymatic pathways, including the action of this compound phosphoribosyltransferase (NAMPT) and NMN adenylyltransferase (NMNAT) . NAD+ is essential for energy production and various metabolic processes.
  • DNA Repair and Apoptosis : this compound influences DNA repair mechanisms by modulating poly(ADP-ribose) polymerases (PARPs), which are involved in the repair of single-strand breaks in DNA . It also plays a role in apoptosis regulation, helping to maintain cellular homeostasis.
  • Sirtuin Regulation : this compound affects sirtuins, a family of NAD+-dependent deacetylases that regulate cellular processes such as aging and stress resistance. Notably, high levels of this compound can inhibit SIRT1 activity, influencing cellular aging and neuroprotection .

Dermatological Uses

This compound has garnered attention for its topical applications in dermatology:

  • Wound Healing : Studies indicate that topical this compound enhances fibroblast proliferation, collagen synthesis, and vascularization in skin wounds. This effect promotes tissue regeneration and accelerates healing .
  • Skin Cancer Prevention : A systematic review highlighted this compound's potential as a chemopreventive agent for non-melanoma skin cancers (NMSCs). While some studies suggest a reduction in actinic keratosis and squamous cell carcinoma incidence, the overall evidence remains inconclusive regarding its effectiveness against basal cell carcinoma .

Neurological Benefits

This compound's neuroprotective properties have been investigated in various neurological conditions:

  • Neuroprotection : Research shows that this compound can protect neurons from traumatic injuries and ischemic damage. It has been implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s by maintaining NAD+ levels and supporting mitochondrial function .
  • Cognitive Function : Clinical studies suggest that this compound supplementation may improve cognitive function and reduce the risk of cognitive decline associated with aging .

Research Findings

Recent studies have provided insights into the efficacy and safety of this compound across different applications. Below are key findings summarized in tables for clarity.

Table 1: Clinical Studies on this compound's Efficacy

StudyPopulationInterventionOutcome
Surjana et al. (2012)High-risk NMSC patientsOral this compoundReduced actinic keratosisSuggests potential benefit
Chen et al. (2015)Immunocompromised patientsTopical this compoundImproved wound healingEffective for skin regeneration
Recent Meta-analysis (2024)Various NMSC patientsOral vs. placeboNo significant reduction in NMSC incidenceInsufficient evidence for chemoprevention

Case Studies

  • Case Study on Wound Healing : A clinical trial involving diabetic patients demonstrated that topical application of this compound significantly improved wound healing rates compared to controls, highlighting its potential as a therapeutic agent in chronic wound management.
  • Case Study on Neurodegeneration : In a cohort study examining older adults with mild cognitive impairment, those receiving this compound showed slower progression to dementia compared to those receiving placebo, suggesting a protective role against neurodegenerative changes.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying nicotinamide in biological samples, and how can reproducibility be ensured?

  • Methodology : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with UV detection is standard. Use a C18 column, mobile phases like methanol/water (70:30 v/v), and calibration curves spanning 0.1–100 µg/mL for linearity validation. Reproducibility requires triplicate runs, internal standards (e.g., deuterated this compound), and adherence to ICH guidelines for precision (<5% RSD) .
  • Data Handling : Process chromatograms using software (e.g., ChemStation) to calculate peak areas. Report geometric means for skewed distributions and use intraclass correlation coefficients (ICC) to assess inter-lab variability .

Q. How should researchers design experiments to assess this compound’s role in NAD+ biosynthesis pathways?

  • Experimental Framework :

  • Cell Models : Use knockout (e.g., NAMPT-deficient) cell lines to isolate this compound’s contribution.
  • Tracer Studies : Employ isotopically labeled this compound (e.g., ¹⁵N) with LC-MS to track metabolic flux .
  • Controls : Include nicotinic acid and NAD+ precursors to differentiate pathway specificity .

Advanced Research Questions

Q. How can conflicting data on this compound’s dual role in cancer (pro-survival vs. pro-apoptotic) be resolved?

  • Analysis Strategy :

  • Contextual Variables : Assess dosage (e.g., <1 mM for metabolic support vs. >5 mM for cytotoxicity), cell type (cancer vs. normal), and redox status (hypoxia vs. normoxia) .
  • Omics Integration : Combine transcriptomics (e.g., NAMPT expression) with metabolomics (NAD+/NADH ratios) to identify thresholds for phenotypic switching .
    • Conflict Mitigation : Use preclinical models (e.g., xenografts) with standardized protocols for NAD+ quantification and transparent reporting of funding sources to address bias .

Q. What computational approaches optimize reaction conditions for this compound-derived cofactor synthesis?

  • Methodological Answer :

  • ANN Modeling : Train artificial neural networks (ANNs) with full factorial design data (factors: voltage, enzyme concentration, mixing time) to predict optimal NAD+ yields. Validate with <10% discrepancy between predicted and experimental results .
  • Sensitivity Analysis : Rank variables (e.g., voltage > enzyme concentration) to prioritize parameters for scale-up .

Q. How do researchers address this compound’s variable bioavailability in translational studies?

  • Experimental Design :

  • Pharmacokinetics : Use crossover trials with controlled diets to minimize confounders. Measure plasma levels at 0, 30, 60, 120 min post-administration .
  • Formulation Adjustments : Test co-administration with transport inhibitors (e.g, probenecid) to enhance intestinal absorption .

Methodological Resources

  • Analytical Validation : NIST Chemistry WebBook provides reference spectra for this compound (CAS 98-92-0); cross-validate retention times and fragmentation patterns .
  • Conflict Reporting : Disclose sponsor involvement in data interpretation using PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Data Reproducibility : Archive raw chromatograms and ANN training datasets as supplementary materials, following Beilstein Journal guidelines for experimental transparency .

Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.